2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
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Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O/c1-13-6-7-16(10-14(13)2)18-8-9-19-23-24(20(26)25(19)22-18)12-15-4-3-5-17(21)11-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQPDQDGANDVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC=C4)Br)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one , with the CAS number 1251582-73-6 , belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 409.3 g/mol
- Structural Features : The compound features a triazolo-pyridazine core which is known for its pharmacological potential.
Antimicrobial Activity
Studies have indicated that compounds with triazolo and pyridazine moieties exhibit significant antimicrobial properties. For instance, a related study on triazolo derivatives demonstrated effective inhibition against various bacterial strains, suggesting that the structural features of these compounds contribute to their antimicrobial efficacy .
Anticancer Potential
Research has shown that triazole derivatives can induce apoptosis in cancer cells. In vitro studies on similar compounds have reported cytotoxic effects against several cancer cell lines, including breast and lung cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Properties
The anti-inflammatory activity of triazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation . This property is particularly relevant for developing treatments for chronic inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study involving a series of triazolo derivatives showed that modifications at the benzyl position significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested alongside other derivatives and exhibited comparable or superior efficacy .
- Cytotoxicity Assays : In a cell viability assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), the compound demonstrated IC50 values in the micromolar range against various cancer cell lines. This indicates a promising potential for further development as an anticancer agent .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors. For example, studies have shown that they can inhibit enzymes involved in nucleotide synthesis and DNA replication .
- Receptor Modulation : The compound may also interact with various receptors implicated in cancer progression and inflammation, leading to altered cellular responses.
Structure-Activity Relationship (SAR)
The presence of bromine at the benzyl position is crucial for enhancing biological activity. Structure-activity relationship studies suggest that substitutions on the phenyl ring can significantly affect potency and selectivity towards biological targets .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that triazolo and pyridazine derivatives can effectively inhibit various bacterial strains. A study demonstrated that modifications at the benzyl position significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features of these compounds contribute to their efficacy in combating infections.
Anticancer Potential
In vitro studies have highlighted the anticancer potential of 2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one. It has been observed to induce apoptosis in cancer cells across several lines, including breast and lung cancer cells. The mechanism involves modulation of signaling pathways related to cell proliferation and survival. Cytotoxicity assays using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) have shown IC50 values in the micromolar range against various cancer cell lines.
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been documented through its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is particularly relevant for developing treatments for chronic inflammatory diseases. The compound's ability to modulate inflammatory responses positions it as a candidate for further exploration in therapeutic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Testing against bacterial strains | Enhanced activity against Gram-positive and Gram-negative bacteria with structural modifications. |
| Cytotoxicity Assays | Cancer cell lines | Demonstrated significant cytotoxic effects with IC50 values indicating potential as an anticancer agent. |
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, impacting nucleotide synthesis and DNA replication.
- Receptor Modulation : It may interact with various receptors involved in cancer progression and inflammation.
Structure-Activity Relationship (SAR)
The presence of bromine at the benzyl position is crucial for enhancing biological activity. Structure-activity relationship studies indicate that substitutions on the phenyl ring significantly affect potency and selectivity towards biological targets.
Q & A
How can researchers optimize the synthetic yield of 2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one?
Answer:
Synthesis optimization requires multi-step protocols with precise control of reaction parameters:
- Key steps : Cyclocondensation of hydrazine derivatives with ketones, followed by halogenation and substitution. For bromobenzyl incorporation, nucleophilic aromatic substitution (SNAr) is recommended under anhydrous conditions .
- Critical parameters :
- Temperature : Maintain 60–80°C during cyclization to minimize side products .
- Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity in triazole ring formation .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and validate purity via HPLC (>95%) .
What advanced techniques are critical for confirming the molecular structure of this compound?
Answer:
Structural validation requires complementary analytical methods:
- X-ray crystallography : Resolve absolute configuration and bond angles (e.g., triazole-pyridazine dihedral angles ~5–10°) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent environments (e.g., dimethylphenyl methyl groups at δ 2.2–2.4 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Computational modeling : Compare DFT-optimized geometries with crystallographic data to assess intramolecular interactions (e.g., π-π stacking) .
How should researchers design preliminary biological activity screens for this compound?
Answer:
Prioritize assays based on structural analogs and target hypotheses:
- In vitro kinase/bromodomain inhibition : Use fluorescence polarization assays (e.g., BRD4 BD1/BD2 inhibition, IC₅₀ determination) due to triazolopyridazine’s affinity for acetyl-lysine binding pockets .
- Anticancer activity : Screen against NCI-60 cell lines, focusing on c-Myc downregulation (via qPCR/Western blot) linked to triazolopyridazine’s reported tumor growth inhibition .
- CYP450 interaction studies : Assess metabolic stability using human liver microsomes (HLM) and LC-MS/MS metabolite profiling .
What strategies are effective for establishing structure-activity relationships (SAR) of substituents on the triazolopyridazine core?
Answer:
SAR studies should systematically vary substituents and correlate with bioactivity:
- Bromobenzyl group : Compare para- vs. meta-substitution (meta-bromo enhances steric bulk, potentially improving target selectivity) .
- Dimethylphenyl vs. methoxyphenyl : Evaluate lipophilicity (logP) via shake-flask method; dimethyl groups may enhance membrane permeability .
- Triazole-pyridazine core modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 6 to stabilize π-stacking interactions .
- Data tools : Use molecular docking (AutoDock Vina) to predict binding modes and validate with SPR (surface plasmon resonance) .
How can researchers investigate the mechanism of action (MoA) of this compound in cellular models?
Answer:
MoA studies require multi-omics and phenotypic approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., c-Myc, BCL2) post-treatment .
- Proteomics : SILAC (stable isotope labeling) to quantify protein abundance changes in signaling pathways (e.g., MAPK/ERK) .
- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to assess apoptosis/autophagy .
- Resistance studies : Generate drug-resistant cell lines via chronic exposure and perform whole-exome sequencing to identify mutations .
What methodologies are recommended for in vivo pharmacokinetic (PK) and efficacy studies?
Answer:
In vivo protocols should balance PK and toxicity:
- Animal models : Use xenograft mice (e.g., HCT116 colorectal carcinoma) with compound administered orally (10–50 mg/kg) or intravenously .
- PK parameters : Measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS. Note: Bromobenzyl groups may reduce hepatic clearance due to CYP2D6 inhibition .
- Toxicity : Monitor liver enzymes (ALT/AST) and body weight weekly. Histopathology of major organs post-study .
How can researchers resolve contradictions in substituent effects observed across different studies?
Answer:
Address discrepancies through controlled experimental replication and meta-analysis:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., 10% FBS, 48h incubation) .
- Control variables : Compare substituent effects under matched logP and molar refractivity values using QSAR models .
- Cross-validate data : Replicate conflicting results (e.g., dimethylphenyl’s role in solubility) via shake-flask solubility tests and molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
